(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
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Overview
Description
(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a tricyclic framework and multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide typically involves multiple steps, including the formation of the tricyclic core, introduction of the methoxyethyl group, and attachment of the pyrazolyl and carboxamide moieties. Common synthetic routes may involve:
Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: The methoxyethyl group can be introduced via alkylation reactions, while the pyrazolyl and carboxamide groups can be added through nucleophilic substitution and amidation reactions, respectively.
Purification: The final compound is typically purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic frameworks and their behavior in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure and functional groups could confer specific pharmacological properties, making it a candidate for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other complex molecules. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (1R,7S)-3-(2-hydroxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
- (1R,7S)-3-(2-ethoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Uniqueness
The uniqueness of (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide lies in its specific combination of functional groups and tricyclic structure. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-21(7-5-13-10-20-22(2)11-13)17(24)15-14-4-6-19(27-14)12-23(8-9-26-3)18(25)16(15)19/h4,6,10-11,14-16H,5,7-9,12H2,1-3H3/t14-,15?,16?,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWIWNSYHLZZOP-QAVIERHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOC)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOC)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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